molecular formula C16H23N3O2S B3013722 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448137-19-6

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B3013722
CAS No.: 1448137-19-6
M. Wt: 321.44
InChI Key: SLPFXTHNWYTOIQ-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic small molecule characterized by a piperidine core substituted with a pyrazine-2-yloxy group and an ethanone moiety bearing a cyclopentylthio side chain.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c20-16(12-22-14-3-1-2-4-14)19-9-5-13(6-10-19)21-15-11-17-7-8-18-15/h7-8,11,13-14H,1-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPFXTHNWYTOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the cyclopentylthio group, the pyrazin-2-yloxy group, and the piperidin-1-yl group. Common synthetic routes may include:

    Formation of the Cyclopentylthio Group: This step might involve the reaction of cyclopentylthiol with an appropriate electrophile.

    Formation of the Pyrazin-2-yloxy Group: This could involve the reaction of pyrazine with an appropriate alkylating agent.

    Formation of the Piperidin-1-yl Group: This step might involve the reaction of piperidine with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce any ketone or other reducible groups present.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidin-1-yl or pyrazin-2-yloxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, and modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent groups, and bioactivity profiles. Below is a comparative analysis using data from patent literature and hypothetical analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Reported Activity
Target Compound Piperidine - 4-(Pyrazin-2-yloxy)
- Cyclopentylthio
Not reported Hypothesized kinase modulation
C47 (U.S. Patent 8,168,614) Piperazine - 4-(Pyrimidin-2-yl)
- Boronate ester
158–163 Antibacterial (Gram-positive)
2-(4-Bromo-3-(hydroxymethyl)phenoxy)-1-(piperidin-1-yl)thiazole Thiazole-piperidine hybrid - Bromophenol
- Hydroxymethyl
Not reported Intermediate for boronate synthesis

Key Observations :

Piperidine’s six-membered ring may enhance metabolic stability compared to piperazine’s seven-membered analog .

Substituent Impact :

  • The pyrazin-2-yloxy group in the target compound differs from C47’s pyrimidin-2-yl substituent. Pyrazine’s nitrogen positioning may influence electron distribution, affecting interactions with hydrophobic pockets in target proteins.
  • The cyclopentylthio side chain introduces lipophilicity, which could enhance membrane permeability compared to C47’s polar boronate ester.

Biological Activity :

  • C47’s boronate ester functionality correlates with antibacterial activity against Gram-positive bacteria, while the target compound’s thioether and pyrazine motifs suggest divergent targets, such as cysteine-dependent kinases or oxidoreductases .

Synthetic Utility :

  • The thiazole-piperidine intermediate in the patent highlights the role of sulfur-containing heterocycles in constructing complex boronate derivatives, a strategy that may extend to the target compound’s synthesis .

Biological Activity

2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclopentylthio group and a pyrazin-2-yloxy-piperidine moiety. The structural formula can be represented as follows:

C14H20N2O1S\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_1\text{S}

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. In studies, certain piperidine-based compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against C. auris . While specific data on this compound is limited, its structural similarity suggests potential efficacy in this domain.

The proposed mechanism of action for compounds in this class often involves disruption of microbial cell membranes and induction of apoptosis in fungal cells. For example, studies have shown that certain piperidine derivatives lead to cell cycle arrest and apoptosis in Candida species . This mechanism could be extrapolated to hypothesize similar effects for this compound.

Case Studies

A notable study synthesized several piperidine derivatives and assessed their biological activity against various pathogens. The findings indicated that modifications on the piperidine ring could significantly influence antimicrobial potency . Although direct studies on the specific compound are scarce, the trends observed in related compounds provide a basis for further investigation.

Data Table: Comparative Biological Activity

Compound NameMIC (μg/mL)MFC (μg/mL)Mechanism of Action
Piperidine Derivative A (e.g., pta1)0.240.97Disruption of plasma membrane
Piperidine Derivative B (e.g., pta2)0.351.5Induction of apoptosis
This compound TBD TBD Hypothesized: Similar to above

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